molecular formula C6H10F2N2S B6613416 4,4-difluoropiperidine-1-carbothioamide CAS No. 860344-90-7

4,4-difluoropiperidine-1-carbothioamide

Cat. No. B6613416
CAS RN: 860344-90-7
M. Wt: 180.22 g/mol
InChI Key: BEOMFQDHLZOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoropiperidine-1-carbothioamide, also known as 4,4-DFP-1-CTA, is a synthetic compound used in various scientific and pharmaceutical applications. It is a derivative of piperidine, a cyclic amine found in many natural and synthetic compounds. 4,4-DFP-1-CTA is widely used in the synthesis of a variety of pharmaceuticals and other compounds, and has been studied for its potential therapeutic applications.

Scientific Research Applications

4,4-difluoropiperidine-1-carbothioamideA has been studied for its potential therapeutic applications. It has been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4,4-difluoropiperidine-1-carbothioamideA has been studied for its potential use in treating inflammation and pain.

Mechanism of Action

The exact mechanism of action of 4,4-difluoropiperidine-1-carbothioamideA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Inhibition of these enzymes has been shown to reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects
4,4-difluoropiperidine-1-carbothioamideA has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, pain, and tumor growth. It has also been shown to reduce oxidative stress and to modulate the immune system. In addition, 4,4-difluoropiperidine-1-carbothioamideA has been shown to reduce blood pressure and to improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

The use of 4,4-difluoropiperidine-1-carbothioamideA in laboratory experiments has several advantages. It is a synthetic compound that is relatively easy to synthesize and purify. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 4,4-difluoropiperidine-1-carbothioamideA is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.

Future Directions

The potential therapeutic applications of 4,4-difluoropiperidine-1-carbothioamideA are still being explored. Future research should focus on further elucidating the mechanism of action of 4,4-difluoropiperidine-1-carbothioamideA and on exploring its potential in treating a variety of diseases and conditions. In addition, further research should explore the potential of 4,4-difluoropiperidine-1-carbothioamideA in combination with other compounds, as well as its potential for use in drug delivery systems.

properties

IUPAC Name

4,4-difluoropiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2S/c7-6(8)1-3-10(4-2-6)5(9)11/h1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMFQDHLZOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercially available 4,4-difluoropiperidine hydrochloride (883 mg, 5.60 mmol) and triethylamine (0.85 mL, 6.10 mmol) were added to a solution of 1,1-thiocarbonyldiimidazole (1.05 g, 5.89 mmol) in THF (20 mL) under ice-cooling, followed by stirring at room temperature for 3 hr in an argon atmosphere. The reaction solution was concentrated. Concentrated aqueous ammonia (30 mL) was added to the residue, followed by stirring overnight at room temperature. The precipitated crystals were collected by filtration, washed with water, and dried to obtain 4,4-difluoropiperidinothiocarboxamide (850 mg, 4.72 mmol) as a light yellow powder.
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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